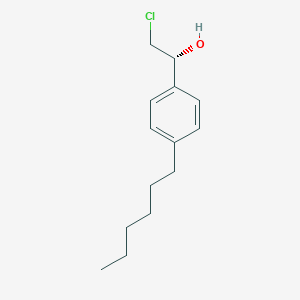
(1R)-2-chloro-1-(4-hexylphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by a chloro group attached to the first carbon of the ethan-1-ol chain, and a hexyl-substituted phenyl group attached to the second carbon. Its molecular formula is C14H21ClO, and it is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-hexylbenzaldehyde.
Grignard Reaction: The 4-hexylbenzaldehyde undergoes a Grignard reaction with ethylmagnesium bromide to form 1-(4-hexylphenyl)ethanol.
Chlorination: The 1-(4-hexylphenyl)ethanol is then subjected to chlorination using thionyl chloride (SOCl2) to yield (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol.
Industrial Production Methods
In industrial settings, the production of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination step.
Chemical Reactions Analysis
Types of Reactions
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under basic conditions.
Major Products
Oxidation: 2-Chloro-1-(4-hexylphenyl)ethanone.
Reduction: 2-Chloro-1-(4-hexylphenyl)ethanol.
Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study the effects of chloro-substituted phenyl compounds on biological systems.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R)-2-Bromo-1-(4-hexylphenyl)ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
(1R)-2-Chloro-1-(4-methylphenyl)ethan-1-ol: Similar structure but with a methyl-substituted phenyl group.
(1R)-2-Chloro-1-(4-ethylphenyl)ethan-1-ol: Similar structure but with an ethyl-substituted phenyl group.
Uniqueness
(1R)-2-Chloro-1-(4-hexylphenyl)ethan-1-ol is unique due to the presence of the hexyl group, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions are critical.
Properties
Molecular Formula |
C14H21ClO |
|---|---|
Molecular Weight |
240.77 g/mol |
IUPAC Name |
(1R)-2-chloro-1-(4-hexylphenyl)ethanol |
InChI |
InChI=1S/C14H21ClO/c1-2-3-4-5-6-12-7-9-13(10-8-12)14(16)11-15/h7-10,14,16H,2-6,11H2,1H3/t14-/m0/s1 |
InChI Key |
YBWIUWOBYKTCGE-AWEZNQCLSA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)[C@H](CCl)O |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C(CCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



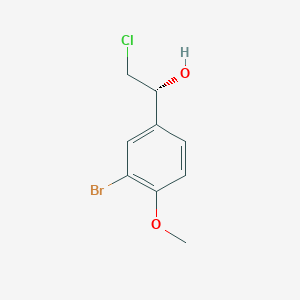
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)

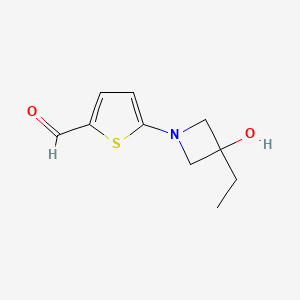
![6-Bromo-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13176490.png)
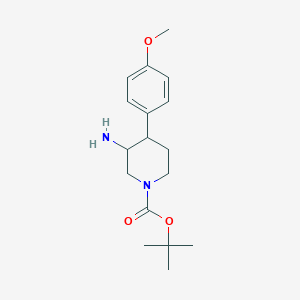
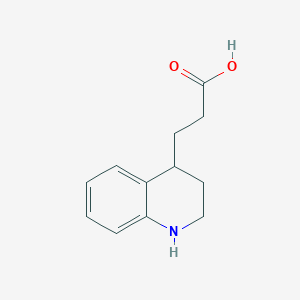
![2-Methanesulfonyl-2,6-diazaspiro[3.4]octane](/img/structure/B13176510.png)
